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Compound of Interest

Compound Name:
4-Oxo-1-phenyl-1,4-dihydro-3-

pyridazinecarboxylic acid

CAS No.: 147920-37-4

Cat. No.: B120884

Get Quote

The pyridazinone ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a

cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties and ability to

act as a versatile scaffold have led to the development of numerous derivatives with a wide

spectrum of pharmacological activities.[3][4] These compounds have demonstrated significant

potential as anti-inflammatory, anticancer, antimicrobial, and cardiovascular agents.[1][5]

This guide offers an in-depth comparison of pyridazinone analogs, moving beyond a simple list

of activities to explore the causal relationships between chemical structure and biological

function. By examining key experimental data and the logic behind molecular design, we aim to

provide researchers and drug development professionals with field-proven insights into this

remarkable pharmacophore.

Part 1: Anticancer Activity - The Pursuit of Kinase
Inhibition
A primary focus of pyridazinone SAR studies has been the development of potent and selective

anticancer agents.[6] Many of these analogs function by inhibiting key enzymes in cell signaling
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pathways, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial

for tumor angiogenesis.[7][8]

A particularly successful strategy involves the design of diarylurea derivatives based on the

pyridazinone scaffold, mimicking established kinase inhibitors like Sorafenib.[7] The rationale is

to use the pyridazinone core as an anchor to present a diarylurea moiety, which can form

critical hydrogen bond interactions within the ATP-binding pocket of the kinase.

Comparative Efficacy of Pyridazinone-Diarylurea
Analogs
The anticancer potency of these analogs is typically quantified by their half-maximal inhibitory

concentration (IC50) or growth inhibition percentage (GI%) against various cancer cell lines.

Lower IC50 values denote higher potency.

Compound/An
alog

Target/Cell
Line

Biological
Activity

Quantitative
Data

Reference

10l
A549/ATCC

(NSCLC)
Growth Inhibition

GI50: 1.66–100

μM
[8]

17a

Melanoma,

NSCLC,

Prostate, Colon

Growth Inhibition

/ VEGFR-2

Inhibition

GI%: 62.21–

100.14%
[8]

8f

Melanoma,

NSCLC,

Prostate, Colon

Growth Inhibition
GI%: 62.21–

100.14%
[8]

DCPYR

(unsubstituted)

MAC16 (Colon

Cancer)
In vitro Inhibition

7x more active

than arylated

analogs

[9]

Structure-Activity Relationship (SAR) Insights
The data reveals critical structural determinants for anticancer activity:[7][10]
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Aromaticity is Key: The aromaticity of the pyridazinone ring itself is essential for both

anticancer and antimicrobial activities, likely by facilitating crucial π-π stacking interactions in

the target binding site.[7]

Thiourea/Urea Linker: The presence of a thiourea or urea linker is important for B-Raf and

VEGFR-2 affinity, respectively, acting as a key hydrogen bond donor/acceptor.[10]

N-Phenyl Substitution: Adding a phenyl group to the pyridazinone ring nitrogen has been

shown to enhance inhibitory activity compared to unsubstituted analogs.[10]

Halogen Substitution: For diarylurea analogs, a meta-bromo substitution on the terminal

phenyl ring (as in compound 10h) provided the highest potency against S. aureus,

suggesting this modification could be explored for dual-activity agents.[7] In another series,

simple chlorinated pyridazinones showed remarkable inhibition, suggesting the halogen may

act as a reactive group for alkylation.[9]

Visualizing the Mechanism: VEGFR-2 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by VEGF binding to its

receptor, VEGFR-2, a pathway commonly targeted by pyridazinone-based inhibitors.
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Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.
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Part 2: Cardiovascular Applications via
Phosphodiesterase (PDE) Inhibition
Pyridazinone derivatives are well-established as potent inhibitors of phosphodiesterases

(PDEs), enzymes that regulate the levels of cyclic nucleotides (cAMP and cGMP).[11][12] By

inhibiting PDEs, these compounds can induce vasodilation and produce positive inotropic

effects, making them valuable for treating conditions like congestive heart failure and

pulmonary hypertension.[10][12]

The development of analogs selective for specific PDE isoenzymes (e.g., PDE3, PDE4, or

PDE5) is a key objective, as this selectivity minimizes off-target effects.[11][13]

Comparative Selectivity of Pyrazolopyridine-
Pyridazinones
Efforts to improve the selectivity of the non-selective PDE inhibitor ibudilast led to the synthesis

of pyrazolopyridine-pyridazinone analogs. Their inhibitory activity (IC50) against different PDE

isoenzymes demonstrates how subtle structural changes can dramatically alter selectivity.
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Compound/An
alog Type

Modification
PDE3 IC50
(µM)

PDE4 IC50
(µM)

Reference

Imazodan analog

(21a)

5-methyl

derivative
0.6 - [10]

Pyrazolopyridine-

pyridazinone

Unsubstituted

N(2) on

pyridazinone

High Activity Low Activity [14]

Pyrazolopyridine-

pyridazinone

Hydrophobic

group at N(2)
Low Activity High Activity [14]

Pyrazolopyridine-

pyridazinone

Methoxy at C-7'

of

pyrazolopyridine

Low Activity
Enhanced

Activity
[14]

Pyrazolo[3,4-

d]pyridazinone

(23a)

Benzyl at N(2) on

pyridazinone
- 0.14 (PDE5) [10]

Structure-Activity Relationship (SAR) Insights
The SAR for PDE inhibition is remarkably distinct and isoform-specific:[14]

N(2) Substitution Dictates Selectivity: The lactam functionality of the pyridazinone ring is

critical for PDE3 inhibition. This activity is highest when the nitrogen at the N(2) position is

unsubstituted.[14] Conversely, introducing a hydrophobic substituent at the N(2) position

strongly promotes PDE4 inhibition.[14]

Pyrazolopyridine Modifications: Adding a methoxy group to the C-7' position of the

pyrazolopyridine ring further enhances PDE4 inhibition.[14]

Ring Connectivity: Migrating the point of connection from the C-3' to the C-4' position on the

pyrazolopyridine ring also dramatically increases PDE4 inhibitory activity.[14]

Experimental Workflow: PDE Inhibition Assay
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The following diagram outlines a typical workflow for determining the inhibitory potential of

pyridazinone analogs against a specific PDE isoenzyme.
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Caption: Workflow for a fluorescence polarization-based PDE assay.

Part 3: Antimicrobial Activity
Beyond their effects on mammalian cells, pyridazinone analogs have shown significant promise

as antimicrobial agents.[15] The search for novel antibiotics is critical, and the pyridazinone

scaffold offers a platform for developing compounds active against resistant bacterial strains

like Methicillin-resistant Staphylococcus aureus (MRSA).[16]

Comparative Efficacy of Antibacterial Pyridazinones
The effectiveness of antimicrobial compounds is determined by their Minimum Inhibitory

Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of

a bacterium.
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Compound
Modificatio
n

S. aureus
(MRSA) MIC
(µM)

P.
aeruginosa
MIC (µM)

A.
baumannii
MIC (µM)

Reference

7
Ester group

at C-6
3.74 8.92 8.92 [16]

13

Carboxylic

acid at C-6

(hydrolyzed

from 7)

>100 3.74 3.74 [16]

8
Ethyl ester at

N-1
>100 >100 >100 [16]

12
Ethyl ester at

N-1
>100 >100 >100 [16]

10h
Diarylurea

analog

16 µg/mL (S.

aureus)
- - [7]

Structure-Activity Relationship (SAR) Insights
The SAR for antibacterial activity presents a different set of guiding principles:[16]

Impact of N-1 Substitution: Introducing an ethyl ester group at the N-1 position of the

pyridazinone ring (compounds 8 and 12) led to a significant drop in antibacterial activity.[16]

This suggests that an unsubstituted N-1 position is preferred.

Ester vs. Carboxylic Acid: Compound 7, an ester, was highly active against the Gram-

positive MRSA. However, its hydrolyzed form, the carboxylic acid 13, lost all activity against

MRSA but became highly potent against the Gram-negative bacteria P. aeruginosa and A.

baumannii.[16] This critical finding suggests that the ester may be crucial for penetrating the

Gram-positive cell wall, while the more polar carboxylic acid is more effective against Gram-

negative species, perhaps by interacting with different targets or transport mechanisms.

Visualizing SAR Logic for Antimicrobial Activity
This diagram summarizes the key SAR conclusions for antibacterial pyridazinone analogs.
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SAR Conclusions
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Caption: Logical flow of SAR for antibacterial pyridazinones.

Experimental Protocols
To ensure scientific integrity and reproducibility, the methodologies used to generate SAR data

must be robust and well-defined.

Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol describes a common method for quantifying the inhibitory effect of a compound

on VEGFR-2 kinase activity.

Preparation of Reagents:

Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01%

Brij-35, 2 mM DTT).

Serially dilute the test pyridazinone analogs in DMSO to create a range of concentrations

(e.g., 100 µM to 1 nM).
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Prepare a solution of recombinant human VEGFR-2 enzyme in kinase buffer.

Prepare a solution of a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1) and ATP in

kinase buffer.

Assay Procedure:

Add 5 µL of the diluted test compound to the wells of a 384-well plate. Include wells with

DMSO only (negative control) and a known inhibitor like Sorafenib (positive control).

Add 10 µL of the VEGFR-2 enzyme solution to each well and incubate for 15 minutes at

room temperature to allow for compound binding.

Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well.

Incubate the plate for 60 minutes at 37°C.

Detection and Analysis:

Stop the reaction by adding 25 µL of a stop solution containing EDTA.

Quantify the amount of phosphorylated substrate using a suitable detection method, such

as a luminescence-based assay (e.g., ADP-Glo™) or a fluorescence resonance energy

transfer (FRET) assay.

Plot the percentage of inhibition against the logarithm of the compound concentration.

Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Broth Microdilution for MIC Determination
This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC)

of an antimicrobial agent.

Preparation of Materials:

Prepare a 2X concentrated stock of Mueller-Hinton Broth (MHB).
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Serially dilute the test pyridazinone analogs in DMSO, then further dilute in sterile water to

create 2X working stocks.

Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate in

sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10^8

CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in

the assay plate.

Assay Procedure:

In a 96-well microtiter plate, add 50 µL of the 2X test compound working stocks to the

appropriate wells.

Add 50 µL of the standardized bacterial inoculum to each well. This brings the total volume

to 100 µL and dilutes all components to their final 1X concentration.

Include a positive control well (bacteria + broth, no compound) and a negative control well

(broth only, no bacteria).

Incubation and Reading:

Cover the plate and incubate at 37°C for 18-24 hours under ambient air conditions.

Visually inspect the plate for turbidity. The MIC is the lowest concentration of the

compound at which there is no visible growth of bacteria.

Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in determining the

endpoint.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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